![molecular formula C11H11N3S B2979171 2-(1-Naphthyl)-1-hydrazinecarbothioamide CAS No. 13207-48-2](/img/structure/B2979171.png)
2-(1-Naphthyl)-1-hydrazinecarbothioamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(1-Naphthyl)-1-hydrazinecarbothioamide” would likely be complex due to the presence of multiple functional groups. The naphthyl group would provide an aromatic system, while the hydrazine and carbothioamide groups would introduce nitrogen and sulfur atoms, respectively .Scientific Research Applications
Chemical Sensing and Environmental Monitoring
Hydrazine Detection : A study demonstrated the use of naphthalimide derivatives for selective detection of hydrazine, highlighting its importance in monitoring environmental and industrial samples due to hydrazine's toxicological impact. The development of sensitive and selective chemosensors allows for the detection of hydrazine at nanomolar concentrations, enabling their application in real-time environmental monitoring and industrial safety (Lee et al., 2013; Yadav & Singh, 2016; Jung et al., 2019).
Anion Sensing : The capabilities of naphthalene derivatives extend to the detection of toxic anions like arsenite and cyanide, highlighting their utility in preventing environmental pollution and ensuring water safety. These compounds exhibit colorimetric and fluorescent changes upon interaction with specific anions, making them suitable for practical applications in monitoring water quality (Yadav & Singh, 2016).
Biological Imaging
- In Vivo and In Vitro Applications : Certain naphthalene derivatives have been designed to function as probes for bioimaging, facilitating the detection of hydrazine in biological systems. These probes can be employed for live cell imaging, demonstrating their biocompatibility and effectiveness in real-time biological analysis. Such applications underscore the potential of these compounds in biomedical research, particularly in studies related to the effects of hydrazine exposure on biological tissues (Vijay & Velmathi, 2020; Shi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(naphthalen-1-ylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,13H,(H3,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWLQFOXJBCIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-1-hydrazinecarbothioamide |
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